

# Technical Support Center: Refining Ligand 65N in Low-Resolution Maps

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## Compound of Interest

Compound Name: C15H13F3N6O

Cat. No.: B12627638

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Subject: Advanced Geometry Refinement for Ligand 65N (Kinase Inhibitor Class) Applicable Resolution Range: 3.0 Å – 4.5 Å (Cryo-EM & X-ray) Target Audience: Structural Biologists, Medicinal Chemists[1]

## Executive Summary

Refining small molecules like 65N (N6-methyl-N6-[4-(trifluoromethoxy)phenyl]pyrido[3,2-d]pyrimidine-2,4,6-triamine) in low-resolution maps is a battle against entropy.[1] At resolutions worse than 3.0 Å, electron density lacks atomic features, appearing as amorphous "blobs." [1] Without rigorous intervention, the ligand's planar aromatic core will buckle, and the flexible trifluoromethoxy tail will rotate into chemically impossible conformations to satisfy noise in the map.

This guide provides a self-validating workflow to enforce chemical reality when experimental data is weak.

## Module 1: Pre-Refinement & Restraint Generation

The Issue: "My ligand 'explodes' or buckles immediately upon refinement." The Cause: Standard library restraints are often insufficient for low-resolution data. The refinement program (Phenix/Refmac) over-weights the noisy experimental map, tearing the molecule apart.

Protocol: Generating "Gold-Standard" Restraints

Do not rely on default internal libraries. You must generate a CIF dictionary that enforces planarity and correct bond angles.[\[1\]](#)

- SMILES String Extraction: Ensure you have the correct isomeric SMILES for 65N:  
CN(c1ccc(OC(F)(F)F)cc1)c2ccc3nc(N)nc(N)c3n2[\[1\]](#)
- Restraint Generation (Choose one path):
  - Path A (Phenix eLBOW): Run with AM1 semi-empirical optimization. `phenix.elbow --smiles="[SMILES]" --opt --template_residue=65N`[\[1\]](#)
  - Path B (Global Phasing Grade2): Highly recommended for aromatic systems.[\[1\]](#) Uses Mogul geometry distributions from the CSD. `grade2_PDB_ligand 65N`
- The "Planarity Check": Open the resulting .cif file. Ensure the pyrido-pyrimidine core atoms are defined within a plane restraint. If not, manually define them in the editor (e.g., Reel or text editor) to force flatness.[\[1\]](#)

Q: Why is the CF3 group spinning wildly? A: The C-O-C ether linkage is rotatable. In low resolution, there is no density to lock it.[\[1\]](#) Solution: You must apply torsion restraints.[\[1\]](#) If you have a high-resolution homolog, borrow the torsion angle. If not, restrain it to a low-energy conformation calculated by QM (Quantum Mechanics) or keep it loose but monitor B-factors.[\[1\]](#)

## Module 2: Fitting & Real-Space Refinement

The Issue: "I have a blob of density. Where does the tail go?" The Cause: Lack of high-frequency data features.

### Workflow: The "Rigid Body" Approach

- Generate Polder/Omit Maps: Standard 2mFo-DFc maps are biased by the model. Generate a Polder map (Phenix) to exclude the bulk solvent around the ligand, enhancing the contrast of the ligand density.
- LigandFit (Automated): Use `phenix.ligandfit`.[\[1\]](#)
  - Input: The Polder map and your generated .cif.

- Parameter: Set number\_of\_conformers to 20+.[1]
- Critical: Select "Real space refinement" in the output options.[2]
- Manual Intervention (Coot):
  - Import the best fit.
  - Jiggle Fit: Use "Jiggle Fit" in Coot to settle the molecule.
  - Torsion Scan: If the trifluoromethoxy tail is ambiguous, perform a "Torsion Scan" on the ether bond to find the best fit to the density envelope.

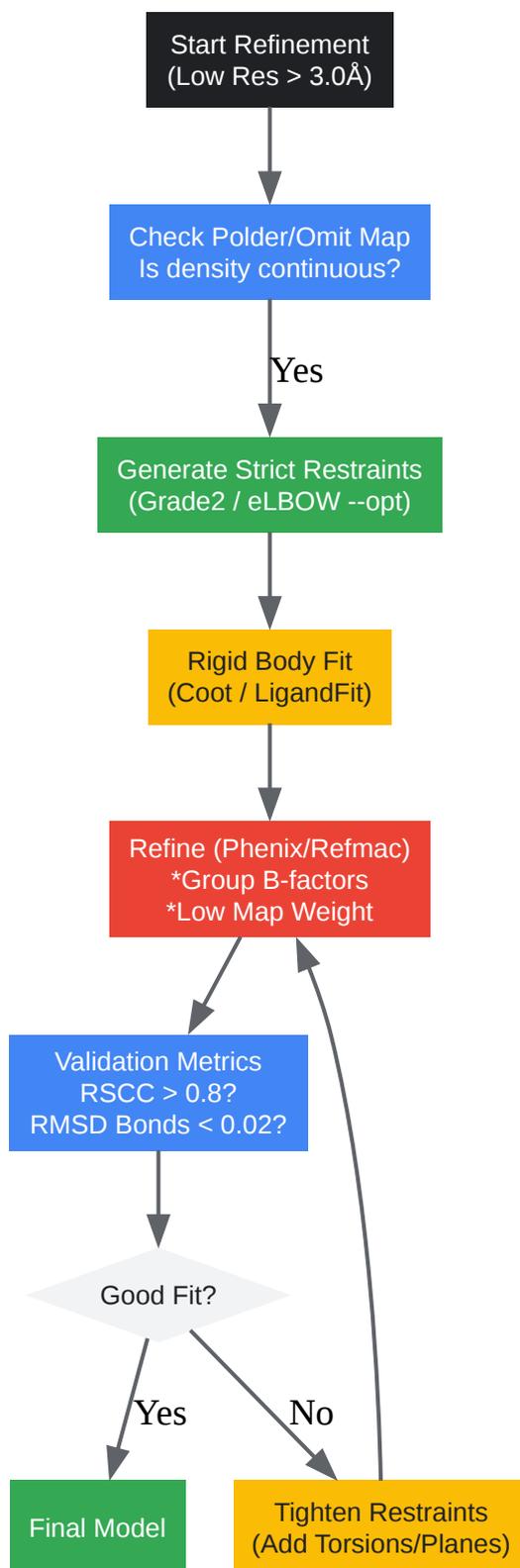
## Module 3: Global Refinement Strategy

The Issue: "R-free is stuck at 0.35, and the ligand geometry is distorted." The Cause: The refinement weight (wxc) is too high, favoring the map over the geometry.

### Refinement Parameters Table

Parameter	Recommended Setting (Low Res)	Why?
X-ray/Geometry Weight	Optimize (lower wxc)	Forces the software to trust your CIF restraints more than the noisy map.
B-factor Model	Group B-factors	There is not enough data for individual atomic B-factors. <sup>[1]</sup> Group by residue/ligand.
Occupancy	Fixed at 1.0 (mostly)	Only refine occupancy if you see negative density in the Fo-Fc map.
Torsion Restraints	Global / NCS	If you have multiple chains, enforce NCS (Non-Crystallographic Symmetry) on the ligand. <sup>[1]</sup>
Ramachandran Restraints	On (Favored)	Prevents the protein binding pocket from distorting to accommodate the ligand.

## Visualizing the Refinement Logic



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Caption: Iterative refinement workflow emphasizing strict restraints and loop-back validation for low-resolution ligand modeling.

## Module 4: Validation (The "Truth" Test)

The Issue: "How do I prove this is real and not just model bias?" The Solution: You cannot rely on R-factors alone. You must use local real-space metrics.[1]

### Key Metrics Checklist

- RSCC (Real Space Correlation Coefficient):
  - Target: > 0.80.[1]
  - Danger Zone: < 0.[1]70. If your RSCC is low, the ligand is likely not there or modeled incorrectly.
- LLDF (Local Ligand Density Fit):
  - Compares the ligand's fit to the surrounding active site residues.[3]
  - Target: < 2.0 (Ligand fit is comparable to protein fit).[1]
- Geometry RMSD:
  - Bonds:[1][4][5][6][7] < 0.02 Å.[1][8]
  - Angles: < 2.5°.[1]
  - Note: In low resolution, these should be better than high resolution because they are heavily restrained.[1] High RMSD means your model is fighting the restraints.

## Frequently Asked Questions (FAQ)

Q: The 65N ligand has a trifluoromethoxy group (-OCF<sub>3</sub>).[1] It keeps turning into a pyramid. How do I fix this? A: The O-CF<sub>3</sub> geometry is tricky. Ensure your CIF dictionary specifies the correct chirality and bond angles at the ether oxygen. If it distorts, manually edit the CIF to increase the weight (decrease sigma) on the C-O-C angle and the C-F bond lengths.

Q: Can I use "Target Restraints" from a high-res structure? A: Yes. This is the best approach. If 6S4N has been solved in a high-res structure (e.g., PDB 5U4B), use ProSMART (CCP4) or Reference Model Restraints (Phenix) to pull your low-res model toward that high-quality geometry.[1]

Q: The density is broken. Should I delete the ligand? A: If the RSCC is  $< 0.7$  and the density is discontinuous (broken) even in a Polder map, yes. It is better to deposit an empty active site than a hallucinated ligand.[1] Alternatively, model it with Occupancy = 0.0 (though this is debated in the field).

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